4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Overview
Description
Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It possesses numerous activities against diverse therapeutic targets and is an integral part of several kinase inhibitors and nucleoside drugs .
Synthesis Analysis
The synthetic methods toward the title compound are classified into six distinct categories :Molecular Structure Analysis
The molecular structure of pyrrolo[2,1-f][1,2,4]triazine is complex and interesting. It is a fused heterocycle and is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,1-f][1,2,4]triazine are diverse and can be classified into several categories . For example, [2+2] cycloaddition of phenyl vinyl sulfoxide provided the formation of 2-(methylsulfanyl)-pyrrolo[2,1-f][1,2,4]triazine .Scientific Research Applications
Synthesis of Nucleoside Analogs
One of the significant applications of pyrrolo[2,1-f][1,2,4]triazine derivatives is in the synthesis of nucleoside analogs. These compounds have shown potential in developing treatments against various diseases, including cancer. For example, the synthesis of pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides, which are analogs of nucleosides with structural variations, demonstrated potent cytotoxic activity against various cancer cell lines (Li et al., 2018).
Kinase Inhibitors for Cancer Therapy
Another critical application is the development of kinase inhibitors. Pyrrolo[2,1-f][1,2,4]triazine derivatives have been identified as potent kinase inhibitors, useful in cancer therapy. For instance, substituted pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of vascular endothelial growth factor receptor-2 kinase were reported, with compounds demonstrating robust preclinical in vivo activity in human tumor xenograft models (Bhide et al., 2006).
Antiproliferative Agents
Research has also focused on the antiproliferative activities of novel pyrrolo[2,1-f][1,2,4]triazine derivatives. Synthesis and evaluation of these compounds have revealed selective inhibitory effects against certain tumor cells, highlighting their potential as antitumor agents with high efficiency and low toxicity (Zhang et al., 2018).
Chemical Synthesis and Methodology Development
The compound has been instrumental in the development of synthetic methodologies. For instance, a facile and scalable methodology for the pyrrolo[2,1-f][1,2,4]triazine of remdesivir was developed, demonstrating the compound's role in the production of antiviral drugs (Roy et al., 2021). This highlights its importance in pharmaceutical manufacturing processes.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine are diverse therapeutic targets . This compound is an integral part of several kinase inhibitors and nucleoside drugs . Kinase inhibition is one of the most successful approaches in targeted therapy .
Mode of Action
This compound interacts with its targets by inhibiting the function of kinases . This inhibition disrupts the normal functioning of the cell, leading to various downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving kinases . Kinases play a crucial role in many cellular processes, including signal transduction pathways, proliferation, differentiation, and division . By inhibiting kinases, this compound can disrupt these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is an important regulatory starting material in the production of the antiviral drug remdesivir . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are varied, depending on the specific kinase being targeted . These effects can include slowed cellular proliferation, inhibition of certain signaling pathways, and other changes in cellular function .
Safety and Hazards
Future Directions
Pyrrolo[2,1-f][1,2,4]triazine has shown promising potential and attracted considerable interest among medicinal chemists because of their versatility, with a wide range of biological activities . Future research may focus on the development of new synthetic strategies and applications of this compound .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific kinases. It interacts with enzymes such as protein kinases, which are pivotal in cell signaling pathways. The compound binds to the ATP-binding site of these kinases, thereby inhibiting their activity. This interaction is essential for its role in targeted cancer therapy, as it can selectively inhibit the growth of cancer cells without affecting normal cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and survival. Additionally, it can induce apoptosis in cancer cells, further contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways that are essential for cancer cell survival and proliferation. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can maintain its inhibitory effects on cancer cells for several days, although its efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be excreted from the body through the kidneys. The compound’s metabolism can affect its efficacy and toxicity, as different metabolites may have varying biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can influence its therapeutic effects and potential side effects, as it may concentrate in certain organs or tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to induce apoptosis. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXWRYLNACYLMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC=C2C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653265 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120214-78-9 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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